molecular formula C9H12N6 B2986823 3-Methyl-7-pyrrolidin-1-yltriazolo[4,5-d]pyrimidine CAS No. 946332-34-9

3-Methyl-7-pyrrolidin-1-yltriazolo[4,5-d]pyrimidine

Cat. No. B2986823
CAS RN: 946332-34-9
M. Wt: 204.237
InChI Key: YZDWZJVTUGIYKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Methyl-7-pyrrolidin-1-yltriazolo[4,5-d]pyrimidine” is a complex organic compound that belongs to the class of pyrimidines . Pyrimidines are bicyclic compounds with two nitrogen atoms in each ring .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . Another study reported the synthesis of 4,6-diaryl-3-(aryldiazenyl)-7-thioxo-4,6,7,8-tetra-hydro-pyrimido[4,5-d]pyrimidine-2,5-(1H,3H)-diones via a regioselective route by a Diels–Alder type cycloaddition .


Molecular Structure Analysis

The molecular structure of “3-Methyl-7-pyrrolidin-1-yltriazolo[4,5-d]pyrimidine” can be analyzed based on its similarity to the pyrrolidine ring, which is a five-membered nitrogen heterocycle . The structure of the pyrrolidine ring is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

The chemical reactions of “3-Methyl-7-pyrrolidin-1-yltriazolo[4,5-d]pyrimidine” can be inferred from the reactivities of the substituents linked to the ring carbon and nitrogen atoms . The pyrrolidine ring is known for its reactivity and has been used in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Methyl-7-pyrrolidin-1-yltriazolo[4,5-d]pyrimidine” can be inferred from similar compounds. For example, a related compound was reported to be a solid with a melting point of >300°C .

Scientific Research Applications

Cancer Treatment

The compound has been found to be effective in the treatment of cancer. It has been used as a CDK2 inhibitor, which is an appealing target for cancer treatment that targets tumor cells in a selective manner . The compound has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively .

Antimicrobial Applications

The pyrazolopyrimidine moiety, which is a part of the compound, is used in the design of many pharmaceutical compounds that have a variety of medicinal applications including antimicrobial applications .

Antitumor Applications

The pyrazolopyrimidine moiety is also used in the design of pharmaceutical compounds that have antitumor applications .

Antidiabetic Applications

The compound has been used in the design of pharmaceutical compounds that have antidiabetic applications .

Anti-Alzheimer’s Disease Applications

The compound has been used in the design of pharmaceutical compounds that have applications in the treatment of Alzheimer’s disease .

Anti-Inflammatory Applications

The compound has been used in the design of pharmaceutical compounds that have anti-inflammatory applications .

Antioxidant Applications

The compound has been used in the design of pharmaceutical compounds that have antioxidant applications .

VEGFR-2 Inhibition

The compound has been used in the design of pharmaceutical compounds that have VEGFR-2 inhibitory activity. This is particularly useful in the treatment of cancer, as VEGFR-2 is a key player in angiogenesis, which is the formation of new blood vessels from pre-existing ones, a process that is crucial for tumor growth and metastasis .

Future Directions

The future directions for “3-Methyl-7-pyrrolidin-1-yltriazolo[4,5-d]pyrimidine” could involve further exploration of its biological activities and potential applications in medicinal chemistry. The pyrrolidine ring, for instance, has found numerous applications in medicinal chemistry .

properties

IUPAC Name

3-methyl-7-pyrrolidin-1-yltriazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N6/c1-14-8-7(12-13-14)9(11-6-10-8)15-4-2-3-5-15/h6H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZDWZJVTUGIYKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=N2)N3CCCC3)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-7-pyrrolidin-1-yltriazolo[4,5-d]pyrimidine

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